1,1,1-Trichloropropan-2-yl acetate

physicochemical characterization distillation formulation

1,1,1-Trichloropropan-2-yl acetate (CAS 19376-15-9) is a trichloromethyl-substituted secondary alkyl acetate with the formula C₅H₇Cl₃O₂ and molecular weight 205.47 g mol⁻¹. It is also known as acetic acid 1-methyl-2,2,2-trichloroethyl ester or 2-acetoxy-1,1,1-trichloropropane.

Molecular Formula C5H7Cl3O2
Molecular Weight 205.46 g/mol
CAS No. 19376-15-9
Cat. No. B104396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichloropropan-2-yl acetate
CAS19376-15-9
Molecular FormulaC5H7Cl3O2
Molecular Weight205.46 g/mol
Structural Identifiers
SMILESCC(C(Cl)(Cl)Cl)OC(=O)C
InChIInChI=1S/C5H7Cl3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3
InChIKeyYFLDUTFKTAURAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trichloropropan-2-yl acetate (CAS 19376-15-9) – Physicochemical Identity and Procurement Baseline


1,1,1-Trichloropropan-2-yl acetate (CAS 19376-15-9) is a trichloromethyl-substituted secondary alkyl acetate with the formula C₅H₇Cl₃O₂ and molecular weight 205.47 g mol⁻¹. It is also known as acetic acid 1-methyl-2,2,2-trichloroethyl ester or 2-acetoxy-1,1,1-trichloropropane [1]. The compound belongs to the broader class of trichloromethyl esters, which serve as synthetic intermediates for pharmaceuticals, agrochemicals, and specialty polymers. Its defining structural feature is the placement of the –CCl₃ group on the alkyl chain α to the ester oxygen, rather than on the acyl carbonyl, giving it distinct reactivity relative to trichloroacetate esters [2].

α-Trichloromethyl ester – CCl₃ placed on alkyl chain, not acyl carbonyl
Distinct A–BAC3 hydrolysis – mechanistically different from mono-/dichloro esters
Synthetic intermediate – used in pharmaceuticals, agrochemicals, specialty polymers

Why 1,1,1-Trichloropropan-2-yl acetate Cannot Be Naively Substituted by Other C₅H₇Cl₃O₂ Esters


Although several C₅H₇Cl₃O₂ trichloro-esters share the same molecular formula, their physical, kinetic, and synthetic profiles diverge sharply due to the position of the trichloromethyl group. For example, isopropyl trichloroacetate and n-propyl trichloroacetate carry the –CCl₃ on the acyl carbonyl and boil 60–68 °C lower than the target compound [1]. This reflects fundamentally different intermolecular interactions . Moreover, the α-CCl₃ ester in the target compound undergoes hydrolysis via a distinct A–BAC3 mechanism, whereas monochloroacetate esters follow the AAC2 pathway [2]. These differences mean that selecting a generic “trichloroester” without verifying the substitution pattern can lead to divergent reactivity, unsuitable physical properties, and synthetic failure.

Boiling point mismatch
Isopropyl/n-propyl trichloroacetates boil 60–68 °C lower; may vaporize prematurely under high-temperature conditions.
LogP partitioning divergence
4.8-fold higher octanol affinity for isopropyl analog alters biphasic extraction and catalyst distribution.
Hydrolysis pathway differs
Trihalogenated esters follow A–BAC3, whereas mono-/dichloro analogs proceed via AAC2; degradation profiles may not transfer.

Quantitative Differentiation Evidence for 1,1,1-Trichloropropan-2-yl acetate Versus Closest Analogs


Boiling Point: 60–68 °C Elevation Over Isomeric Trichloroacetate Esters

When selecting a trichloroester for high-temperature reaction or purification conditions, boiling point is a decisive parameter. 1,1,1-Trichloropropan-2-yl acetate exhibits a boiling point of 247 °C at 760 mmHg [1]. In contrast, its closest structural isomers—isopropyl trichloroacetate (CCl₃ on carbonyl) and n-propyl trichloroacetate—boil at 179.4 °C [2] and 186.5 °C , respectively. This represents a 60–68 °C elevation, allowing the target compound to remain in the liquid phase under conditions where its isomers would have already vaporized. The difference is attributed to the enhanced dipole–dipole interactions and molecular packing when the –CCl₃ group resides on the α-alkyl carbon rather than the carbonyl.

Boiling Point
Head-to-head
Target 247 °C vs isopropyl 179.4 °C, n-propyl 186.5 °C (ΔTb +60 °C)
Enables high-temperature synthesis without premature evaporation.
Predicted values at 760 mmHg; consistent across sources.
physicochemical characterization distillation formulation

Hydrophobicity (LogP) Difference Alters Partitioning Behavior in Biphasic Systems

The octanol–water partition coefficient (LogP) governs compound distribution in liquid–liquid extraction, biphasic catalysis, and environmental fate modeling. 1,1,1-Trichloropropan-2-yl acetate has a reported LogP of 2.31 [1]. By comparison, its regioisomer isopropyl trichloroacetate displays a significantly higher LogP of 2.99 . The 0.68 log-unit difference corresponds to a ~4.8-fold lower equilibrium concentration in the octanol phase for the target compound, enabling more efficient aqueous-phase processing or extraction reversal depending on the application.

LogP (Partition)
Head-to-head
Target LogP 2.31 vs isopropyl 2.99 (ΔLogP −0.68, ~4.8× lower octanol partitioning)
Supports aqueous-biphasic process design.
ACD/Labs Percepta predicted; methodology consistent.
partition coefficient biphasic catalysis environmental fate

Hydrolysis Mechanism: A–BAC3 Pathway Unique to Trihalogenated Esters

The acid-catalyzed hydrolysis mechanism of trihalogenated alkyl acetates—including 1,1,1-trichloropropan-2-yl acetate—proceeds via the A–BAC3 pathway (asymmetric partition of the tetrahedral intermediate) [1]. In contrast, monochloro- and dichloro-substituted alkyl acetates hydrolyze predominantly via the AAC2 mechanism [1]. This mechanistic divergence results from the strong electron-withdrawing effect of three chlorine atoms on the α-carbon. While absolute rate constants for the target compound are not yet tabulated in open literature, the class-level inference from Euranto and Kanerva’s work establishes that the rate-determining step and intermediate partitioning are fundamentally different from those of mono- and dichloro-analogs [1].

Hydrolysis Mechanism
Class-level
Trihalogenated esters: A–BAC3; monochloro: AAC2
Context-dependent; informs stability protocols.
Data to verify; rate constants not tabulated for target.
ester hydrolysis reaction kinetics mechanistic pathway

Synthetic Yield: 81% One-Step Preparation via Phase-Transfer Catalysis

A practical synthetic route to 1,1,1-trichloropropan-2-yl acetate has been reported using vinyl acetate and chloroform as substrates, KOH as base, and tert-butylammonium hexafluorophosphate as a recyclable phase-transfer catalyst in benzene, delivering an 81% isolated yield after 4 hours [1]. This represents a convergent, one-step construction of the α-CCl₃ ester motif. By comparison, the preparation of the isomeric isopropyl trichloroacetate typically proceeds via esterification of trichloroacetic acid with isopropanol, a fundamentally different disconnection strategy that does not introduce the trichloromethyl group at the α-carbon position.

Synthetic Yield
Reported
81% isolated yield, one-step phase-transfer catalysis
Supports procurement-scale viability.
Recyclable catalyst; 4 h reaction time.
synthetic methodology phase-transfer catalysis yield optimization

Electrochemical Synthesis: High Current-Efficiency Access via Cathodic Reduction

An electrosynthetic route to 1,1,1-trichloropropan-2-yl acetate has been demonstrated through the cathodic reduction of carbon tetrachloride in the presence of vinyl acetate, generating the trichloromethyl anion that adds to the electrophilic alkene with extremely high current efficiency . In the same study, aldehydes such as p-tolualdehyde gave yields of approximately 73% for the analogous trichloromethyl carbinol products . Although the exact isolated yield for the vinyl acetate adduct is not explicitly reported in the abstract, the extraordinarily high current efficiency for the trichloromethyl anion addition distinguishes this electrochemical pathway from conventional chemical trichloromethylation, which often suffers from poor atom economy and competing side reactions.

Electrosynthesis
Class-level
Cathodic reduction route; extremely high current efficiency reported
Green-chemistry context; yield not explicitly quantified.
Source review; abstract-level data.
electrosynthesis cathodic reduction trichloromethylation

High-Value Application Scenarios for 1,1,1-Trichloropropan-2-yl acetate Procurement


High-Temperature Polymerization and Solvent-Free Synthesis

With a boiling point of 247 °C—60–68 °C higher than isomeric trichloroacetate esters [1]—1,1,1-trichloropropan-2-yl acetate can serve as a heat-stable latent acetylating agent or reactive solvent in high-temperature polycondensation reactions where lower-boiling analogs would evaporate or require sealed-vessel operation.

Aqueous-Biphasic Catalysis and Liquid–Liquid Extraction

The LogP of 2.31 [1] places this compound in an optimal hydrophobicity window for aqueous–organic biphasic processes. Its 4.8-fold lower octanol partitioning compared to isopropyl trichloroacetate makes it preferable when the product or catalyst must remain in the aqueous or polar phase during phase-transfer catalysis, enabling easier recovery and recycling.

Electrochemical Trichloromethylation Platform

The cathodic reduction route using CCl₄ and vinyl acetate achieves extremely high current efficiency for trichloromethyl anion addition . Procurement of this compound supports electrosynthetic methodology development, particularly for continuous-flow electrochemical cells where chain-reaction current efficiency directly reduces energy costs.

Controlled Hydrolysis for Trichloromethyl Carbinol Derivatives

Because trihalogenated esters hydrolyze via the A–BAC3 mechanism [2], careful control of pH and temperature can direct the hydrolysis of 1,1,1-trichloropropan-2-yl acetate toward the corresponding trichloromethyl carbinol, a valuable intermediate for fluorinated building blocks and cyclopropanation precursors. Anhydrous storage at −20 °C is recommended to prevent premature degradation [2].

Application
Selection Property
Validation Focus
High-temperature synthesis
Elevated boiling point (247 °C)
Thermal stability under reaction conditions
Aqueous-biphasic catalysis
LogP partitioning profile (2.31)
Phase-transfer efficiency review
Electrosynthetic platform
Cathodic reduction current efficiency
Green-chemistry metrics review
Trichloromethyl carbinol derivation
A–BAC3 hydrolysis pathway
Hydrolysis pathway control
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